Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a nitrile under acidic or basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The carboxylic acid group on the imidazole ring can be esterified using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its imidazole core.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate is largely dependent on its interaction with specific molecular targets. The imidazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 5-amino-1-phenylimidazole-4-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate: Similar structure but with the trifluoromethyl group at a different position on the phenyl ring, leading to variations in reactivity and interactions.
Ethyl 5-amino-1-[3-(methyl)phenyl]imidazole-4-carboxylate: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and metabolic stability.
Uniqueness: Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. This makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-2-21-12(20)10-11(17)19(7-18-10)9-5-3-4-8(6-9)13(14,15)16/h3-7H,2,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWGSEHMUHLJCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=CC=CC(=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153901 | |
Record name | Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060795-93-8 | |
Record name | Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060795-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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